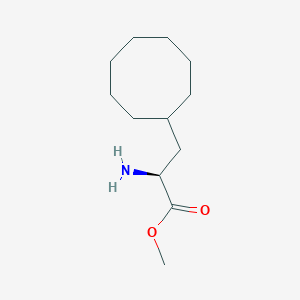
Methyl (S)-2-amino-3-cyclooctylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-2-amino-3-cyclooctylpropanoate is an organic compound characterized by its unique structure, which includes a cyclooctyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-cyclooctylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanone and a suitable amino acid derivative.
Formation of Intermediate: The cyclooctanone undergoes a condensation reaction with the amino acid derivative to form an intermediate compound.
Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-cyclooctylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (S)-2-amino-3-cyclooctylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl (S)-2-amino-3-cyclooctylpropanoate exerts its effects involves interactions with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-cyclohexylpropanoate
- Methyl (S)-2-amino-3-cyclopentylpropanoate
- Methyl (S)-2-amino-3-cyclobutylpropanoate
Uniqueness
Methyl (S)-2-amino-3-cyclooctylpropanoate is unique due to its larger cyclooctyl ring, which imparts distinct steric and electronic properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-cyclooctylpropanoate |
InChI |
InChI=1S/C12H23NO2/c1-15-12(14)11(13)9-10-7-5-3-2-4-6-8-10/h10-11H,2-9,13H2,1H3/t11-/m0/s1 |
InChI Key |
XHXWWISBCWCCBQ-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCCCC1)N |
Canonical SMILES |
COC(=O)C(CC1CCCCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















